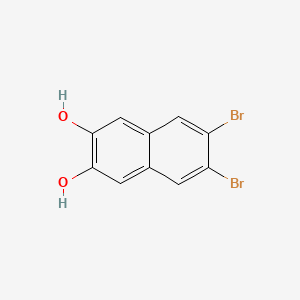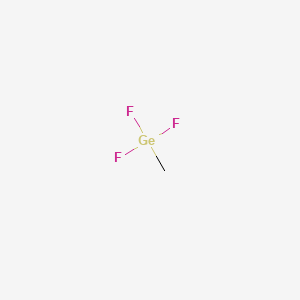![molecular formula C10H9N5O4 B14755911 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile CAS No. 732-67-2](/img/structure/B14755911.png)
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile is an organic compound characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a methylpropanenitrile group. This compound is known for its vibrant yellow color and is often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate nitrile compound. One common method involves the condensation of 2,4-dinitrophenylhydrazine with 2-methylpropanenitrile under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazones, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a precursor for various hydrazone derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is often mediated through the hydrazinylidene moiety, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid
- **4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol
- **(E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
732-67-2 |
|---|---|
Molecular Formula |
C10H9N5O4 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-[(2,4-dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9N5O4/c1-7(5-11)6-12-13-9-3-2-8(14(16)17)4-10(9)15(18)19/h2-4,6-7,13H,1H3 |
InChI Key |
LVLLMBBKNSDTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


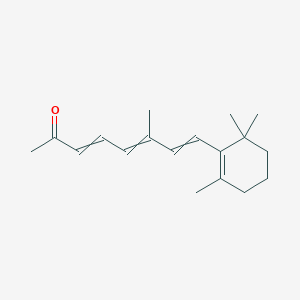
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
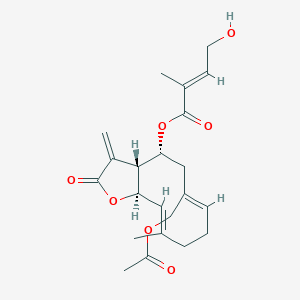
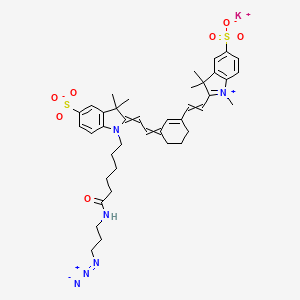

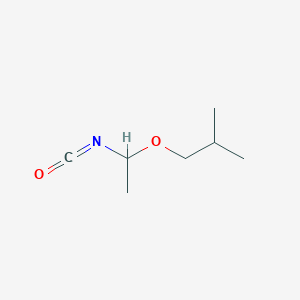
![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
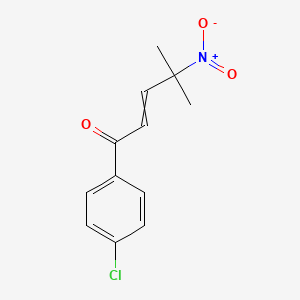
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
